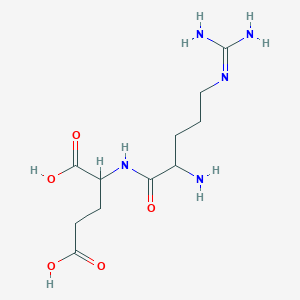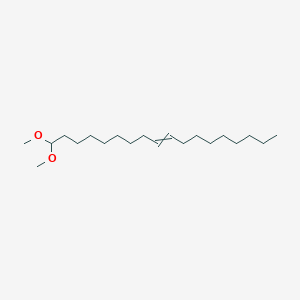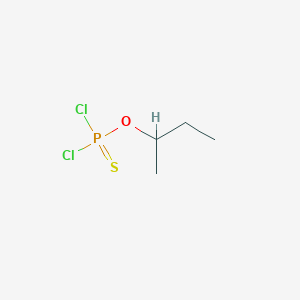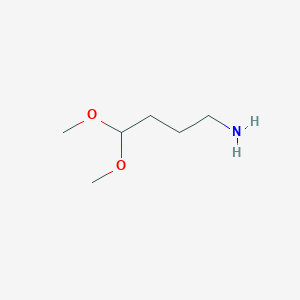
Trimethylsilylmethanethiol
Übersicht
Beschreibung
Trimethylsilylmethanethiol is a compound that is part of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups. In the context of the provided papers, it is mentioned as a product or intermediate in various chemical reactions and syntheses. The compound's derivatives and related structures have been studied for their unique properties and potential applications in materials science and organic synthesis .
Synthesis Analysis
The synthesis of trimethylsilylmethanethiol and its derivatives can be achieved through various methods. One approach involves the reaction of tris(trimethylsilyl)methane, which can be converted into bis(trimethylsilyl)methanethiol and further into bis(trimethylsilyl)methyl alkanethiosulfinate esters. These esters can then yield alkyl trimethylsilyldithioformates upon heating, demonstrating the versatility of trimethylsilyl compounds in synthetic chemistry . Another synthesis method includes the use of a novel catalyst system combining trimethylsilyl chloride and indium(III) chloride, which efficiently catalyzes the reaction of O-trimethylsilyl monothioacetals with triethylsilane to afford corresponding sulfides .
Molecular Structure Analysis
The molecular structure of trimethylsilylmethanethiol derivatives has been explored through various spectroscopic techniques and theoretical calculations. For instance, tris(trimethylsilyl)silylated oligothiophenes exhibit a bathochromic shift in their optical properties due to the σ-π conjugation between Si-Si σ bonds and π-orbital, which is a result of the introduction of trimethylsilyl groups . The molecular interactions and conformations of these compounds significantly influence their optical properties and potential applications in materials science.
Chemical Reactions Analysis
Trimethylsilylmethanethiol and its related compounds participate in a variety of chemical reactions. Lewis base-catalyzed 1,3-dithiane addition to electrophiles is one such reaction where 2-trimethylsilyl-1,3-dithiane is used to afford adducts in good yields . Additionally, trimethylsilylmethyllithium serves as an initiator for the anionic polymerization of cyclosiloxanes and vinyl monomers, showcasing the reactivity of trimethylsilyl compounds in polymer chemistry10.
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethylsilylmethanethiol and its derivatives are influenced by their molecular structure. For example, hexakis(trimethylsilyl)disilane, a highly branched and symmetrical organopolysilane, exhibits specific spectral properties and reactivity patterns, such as cleavage of Si-Si bonds or peripheral trimethylsilyl groups upon reaction with various reagents . The introduction of trimethylsilyl groups can also lead to high fluorescence quantum yields in certain derivatives, as observed in the study of tris(trimethylsilyl)silylated oligothiophenes .
Wissenschaftliche Forschungsanwendungen
Polymerization Initiator : Trimethylsilylmethanethiol derivatives, like Trimethylsilylmethyllithium, have been used as initiators for the anionic polymerization of cyclosiloxanes and vinyl monomers, producing monomodal distributions of molecular weights in polysiloxanes (Zundel & Yu, 1994).
Analytical Chemistry : The method of trimethylsilylation, which involves compounds like Trimethylsilylmethanethiol, helps in studying anion distributions in sodium silicate solutions. This methodology is crucial in understanding the chemical nature of these solutions (Glasser, Lachowski, & Cameron, 2007).
Catalyst in Chemical Reactions : Trimethylsilylmethanethiol derivatives are used in catalysis, such as the synthesis of sulfides. A combination of Trimethylsilyl Chloride and Indium(III) Chloride has proven effective in synthesizing sulfides from aldehydes (Mukaiyama, Ohno, Nishimura, & Han, 1991).
Silicate Analysis and Modification : The technique of trimethylsilylation, involving Trimethylsilylmethanethiol, is applied to mineral silicates. This method provides insights into the molecular size distribution of silicate anions and aluminium distribution in silicates (Currell & Parsonage, 1981).
Organosilicon Chemistry Studies : Trimethylsilylmethanethiol compounds have been used in nuclear magnetic resonance studies to understand organosilicon chemistry, providing valuable data on chemical shifts, coupling constants, and spin-lattice relaxation times (Harris & Kimber, 1975).
Polymer Science Applications : Trimethylsilylmethanethiol derivatives have been utilized in the field of polymer science, such as in the conversion of trimethylsilylcellulose to ultrathin cellulose films and its further modification for various applications (Buchholz, Wegner, Stemme, & Ödberg, 1996).
Safety And Hazards
Trimethylsilylmethanethiol is a chemical compound that needs to be handled with care. It is classified as a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes severe skin burns and eye damage. It may cause drowsiness or dizziness. It is toxic to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
trimethylsilylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12SSi/c1-6(2,3)4-5/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYTXTQVIDHSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171175 | |
| Record name | Methanethiol, trimethylsilyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilylmethanethiol | |
CAS RN |
18165-76-9 | |
| Record name | Methanethiol, trimethylsilyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018165769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanethiol, trimethylsilyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trimethylsilyl)methanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate](/img/structure/B97280.png)







![7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one](/img/structure/B97294.png)
